molecular formula C9H6INO B080682 5-iodoquinolin-8-ol CAS No. 13207-63-1

5-iodoquinolin-8-ol

Cat. No. B080682
Key on ui cas rn: 13207-63-1
M. Wt: 271.05 g/mol
InChI Key: SUQZNPQQZDQDPJ-UHFFFAOYSA-N
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Patent
US09409883B2

Procedure details

A solution of 8-hydroxyquinoline (25.0 g, 172.3 mmol), NaI (26.0 g, 172.5 mmol) and NaOH (6.9 g, 172.5 mmol) in MeOH (750 ml) is degassed by passing-through of N2 for 60 min. at room temperature. After cooling to −30° C., a 5% aqueous NaOCl solution (250 ml) is added dropwise. The mixture is stirred vigorously at −30° C. for 30 min. and then neutralised using a 10% aqueous HCl solution. The precipitated product is filtered off. After two recrystallisations from MeOH/heptane (1:1, v/v), a pale-yellow solid is obtained (14 g, 27%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[Na+].[I-:13].[OH-].[Na+].N#N.[O-]Cl.[Na+].Cl>CO>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([I:13])=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
26 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
6.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred vigorously at −30° C. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
After two recrystallisations from MeOH/heptane (1:1
CUSTOM
Type
CUSTOM
Details
v/v), a pale-yellow solid is obtained (14 g, 27%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC=1C=CC(=C2C=CC=NC12)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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